molecular formula C28H54O4 B095933 Bis(2-ethylhexyl) dodecanedioate CAS No. 19074-24-9

Bis(2-ethylhexyl) dodecanedioate

Cat. No. B095933
CAS RN: 19074-24-9
M. Wt: 454.7 g/mol
InChI Key: MTPSFISGWJGUGN-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) dodecanedioate is a chemical compound that is not directly discussed in the provided papers. However, it is structurally related to bis(2-ethylhexyl) phthalate, which is mentioned in the context of its metabolites in one of the papers . Bis(2-ethylhexyl) dodecanedioate would be a diester with a dodecanedioic acid (a long-chain dicarboxylic acid) backbone and 2-ethylhexyl groups as ester substituents. This compound is likely to be of interest due to its potential applications in the synthesis of polymers and as a plasticizer, similar to its phthalate analog.

Synthesis Analysis

The synthesis of bis(2-ethylhexyl) dodecanedioate would involve esterification reactions similar to those described for the synthesis of metabolites of bis-(2-ethylhexyl)-phthalate . The process would likely involve the reaction of dodecanedioic acid with 2-ethylhexanol in the presence of a catalyst or by using an enzymatic method as seen in the synthesis of biobased polyesters . The enzymatic method could offer a more environmentally friendly and selective approach to the synthesis of such esters.

Molecular Structure Analysis

While the molecular structure of bis(2-ethylhexyl) dodecanedioate is not directly analyzed in the provided papers, we can infer that it would have a long, flexible aliphatic chain with ester linkages. The presence of the 2-ethylhexyl groups would likely impart lipophilic properties to the molecule. The molecular structure of related compounds, such as the bis(ethylenedithio)tetrathiafulvalene molecules with alkyl chains, shows that the length and branching of the alkyl chains can significantly affect the molecular packing and solubility .

Chemical Reactions Analysis

The chemical reactions involving bis(2-ethylhexyl) dodecanedioate would be similar to those of other esters. It could undergo hydrolysis to yield dodecanedioic acid and 2-ethylhexanol. It might also participate in polymerization reactions to form polyesters, as seen with other diol and diacid esters . The presence of the ester groups could also allow for further functionalization through reactions such as transesterification.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(2-ethylhexyl) dodecanedioate can be speculated based on the properties of similar compounds. It would likely be a viscous, oily liquid with low solubility in water and high solubility in organic solvents, similar to the bis(ethylenedithio)tetrathiafulvalene molecules with improved solubility due to alkyl chains . The compound's thermal and mechanical properties would be important for its potential use in materials science, particularly in the synthesis of polyesters with specific characteristics, as demonstrated by the enzymatic synthesis of biobased polyesters . The length of the dodecanedioate backbone would influence the flexibility and melting point of the resulting polymers.

Scientific Research Applications

  • Use as a Phase Modifier in Solvent Extraction : Bis(2-ethylhexyl)phosphoric acid (a related compound) has been explored as a phase modifier to prevent undesirable third-phase formation in solvent extraction processes, particularly in the extraction of trivalent metal ions from nuclear wastes. This application leverages its ability to facilitate the extraction of metal ions due to synergistic effects (Swami et al., 2018).

  • Corrosion Inhibition in Seawater : Bis(2-ethylhexyl) phosphate has demonstrated effectiveness as an anti-corrosion additive for steel surfaces in seawater. When exposed to carbon steel surfaces in specific conditions, it forms a layer of iron (III) phosphate, creating a barrier against corrosive species (Poon et al., 2021).

  • Synthesis of Synthetic Lubricants : The compound has been used in the synthesis of synthetic lubricants, particularly the bis(2-ethylhexyl)ester of sebacic acid, which finds applications in aerospace, automotive, and manufacturing industries. This synthesis route is noted for its economic and environmental benefits, such as lower molar excess of alcohol and shorter reaction times (Narayan & Madras, 2017).

  • Environmental Impact and Health Concerns : Bis(2-ethylhexyl) phthalate, extracted from artificial kidneys, shows significant concentration in the serum of hemodialysis patients, indicating potential health risks associated with its use in medical devices (Lewis et al., 1978).

  • Selective Extraction of Metal Ions : The compound has been used in the mutual separation of americium(III) and europium(III) via solvent extraction, demonstrating its utility in separating actinides and lanthanides in nuclear waste management (Suneesh et al., 2012).

  • Development of Sensitive Detection Methods : A surface-enhanced Raman spectroscopy (SERS) based aptasensor was developed for the sensitive and specific detection of trace bis(2-ethylhexyl)phthalate in various products, highlighting its importance in environmental and food analysis (Tu et al., 2019).

properties

IUPAC Name

bis(2-ethylhexyl) dodecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54O4/c1-5-9-19-25(7-3)23-31-27(29)21-17-15-13-11-12-14-16-18-22-28(30)32-24-26(8-4)20-10-6-2/h25-26H,5-24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPSFISGWJGUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCCCCCCCCCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885079
Record name Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester
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Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-ethylhexyl) dodecanedioate

CAS RN

19074-24-9
Record name Bis(2-ethylhexyl) dodecanedioate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester
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Record name Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-ethylhexyl) dodecanedioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WA Ahmed, A Yarmo, N Salih… - Malaysian Journal of …, 2015 - mjas.analis.com.my
The new dicarboxylate esters offer many of the advantages of lubrication such as high viscosity indices, good low temperature properties and good oxidative stability. In addition, they …
Number of citations: 12 mjas.analis.com.my

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